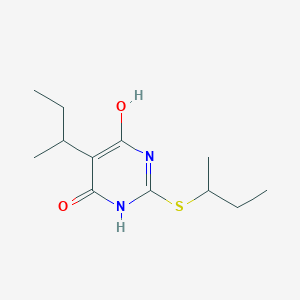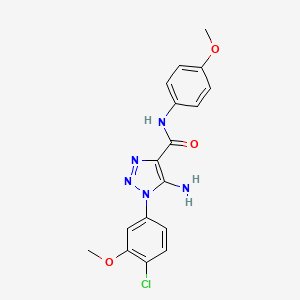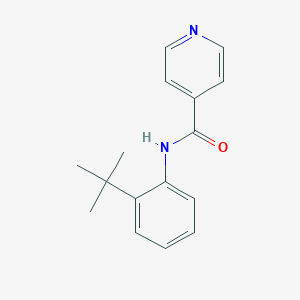
5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone, also known as BB-94, is a type of synthetic inhibitor that has been found to have potential in various scientific research applications. This compound is known to have a unique structure that allows it to inhibit the activity of certain enzymes, making it an important tool in the study of various biological processes.
Mechanism of Action
5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone works by inhibiting the activity of certain enzymes, particularly matrix metalloproteinases (MMPs). These enzymes are involved in various biological processes, including tissue remodeling and inflammation. By inhibiting MMP activity, 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone can help to prevent the breakdown of extracellular matrix proteins, leading to a reduction in tissue damage and inflammation.
Biochemical and Physiological Effects:
5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone has been found to have several biochemical and physiological effects. In addition to its ability to inhibit MMP activity, this compound has also been found to have anti-inflammatory and anti-angiogenic properties. These effects make 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone a potentially valuable tool in the study of various diseases, including cancer and inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone is its ability to selectively inhibit MMP activity, making it a valuable tool in the study of various biological processes. However, this compound also has some limitations. For example, it can be difficult to use in certain experimental systems due to its low solubility in water. Additionally, 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone can be toxic at high concentrations, making it important for researchers to carefully monitor its use in experiments.
Future Directions
There are several potential future directions for research involving 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone. One area of interest is the development of new inhibitors that can selectively target specific MMPs. Additionally, researchers may explore the use of 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone in combination with other drugs or therapies to enhance its effectiveness. Finally, further studies may be needed to better understand the potential risks and benefits of using 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone in various experimental systems.
Synthesis Methods
The synthesis of 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone involves several steps and requires the use of specialized equipment and chemicals. The process typically begins with the reaction of sec-butylamine with 2-chloro-5-nitrobenzoic acid, which produces a key intermediate compound. This intermediate is then reacted with thioacetic acid and potassium carbonate to form the final product, 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone.
Scientific Research Applications
5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone has been found to have potential in various scientific research applications, particularly in the study of cancer and inflammation. This compound is known to inhibit the activity of several enzymes that are involved in these processes, making it a valuable tool for researchers studying these areas.
properties
IUPAC Name |
5-butan-2-yl-2-butan-2-ylsulfanyl-4-hydroxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-5-7(3)9-10(15)13-12(14-11(9)16)17-8(4)6-2/h7-8H,5-6H2,1-4H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZSDMJQYWXVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(N=C(NC1=O)SC(C)CC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5169714.png)

![2-methoxy-4-methyl-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5169733.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-(1-piperidinyl)benzoic acid](/img/structure/B5169735.png)
![4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B5169739.png)
![1-(1-benzofuran-2-yl)-3-(4-fluorophenyl)benzo[f]quinoline](/img/structure/B5169747.png)
![2-[(1-propyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5169755.png)
![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5169757.png)
![4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine](/img/structure/B5169771.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide](/img/structure/B5169789.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(2-furyl)-N-methylpropanamide](/img/structure/B5169803.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5169810.png)